N-(2-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-4-11-26-22(28)20-15(17-10-9-14(2)30-17)12-31-21(20)25-23(26)32-13-19(27)24-16-7-5-6-8-18(16)29-3/h4-10,12H,1,11,13H2,2-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUIECOTPSSUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4OC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H21N3O4S2
- Molar Mass : 467.56 g/mol
- Density : 1.36 g/cm³ (predicted)
- pKa : 12.67 (predicted)
Synthesis
The compound can be synthesized through various methods involving the reaction of thienopyrimidine derivatives with substituted acetamides. The presence of the methoxyphenyl and furan groups contributes to its unique structure and biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that related thienopyrimidine derivatives possess strong antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| 4c | 10 | S. aureus |
| 4e | 15 | E. coli |
| 5c | 12 | M. tuberculosis |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of DNA Synthesis : The thienopyrimidine moiety interferes with nucleic acid synthesis in microbial cells.
- Disruption of Cell Membrane Integrity : The sulfanylacetamide group may affect membrane permeability in bacteria.
- Induction of Apoptosis in Cancer Cells : The compound activates intrinsic apoptotic pathways leading to programmed cell death.
Case Studies
- Antimicrobial Evaluation : A study conducted on various thienopyrimidine derivatives demonstrated that those with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) below 20 µg/mL against multiple strains .
- Cytotoxicity Assays : In a cytotoxicity study, the compound showed low toxicity levels (MHC > 200 µmol/L), indicating a favorable safety profile for further development as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs and their differences are summarized below:
Note: Molar mass calculated based on molecular formula.
- Position 3 Substitution : The allyl group in the target compound contrasts with phenyl (in ) or benzyl (in ), which may influence steric bulk and binding affinity.
- Aryl Group : The 2-methoxyphenyl vs. 3-methoxyphenyl () or naphthyl () alters electronic properties and lipophilicity.
- Core Modification: Benzothieno[2,3-d]pyrimidine in introduces a fused benzene ring, enhancing aromatic interactions but reducing solubility.
Preparation Methods
Gewald Aminothiophene Synthesis
Procedure :
-
React 5-methylfuran-2-carbaldehyde (1.0 eq) with cyanoacetamide (1.2 eq) and elemental sulfur (1.5 eq) in DMF containing morpholine (2.0 eq) at 50–60°C for 12 hours.
-
Isolate 2-amino-5-(5-methylfuran-2-yl)thiophene-3-carboxamide (Yield: 68–75%).
Cyclization :
-
Treat the aminothiophene with formamide (5.0 eq) at 150°C for 6 hours to form 5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (Yield: 82%).
Chlorination at Position 4
Chlorination enhances reactivity for subsequent sulfanylacetamide coupling.
Phosphorus Oxychloride (POCl₃) Method
Procedure :
-
Reflux 3-allyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in POCl₃ (10 eq) at 110°C for 4 hours.
-
Quench with ice-water and neutralize with NH₄OH to isolate 4-chloro-3-allyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidine (Yield: 89%).
Sulfanylacetamide Coupling at Position 2
The sulfanylacetamide group is introduced via nucleophilic substitution.
Synthesis of 2-Mercapto-N-(2-methoxyphenyl)acetamide
Procedure :
Thiol-Displacement Reaction
Procedure :
-
Mix 4-chloro-3-allyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidine (1.0 eq) with 2-mercapto-N-(2-methoxyphenyl)acetamide (1.2 eq) and K₂CO₃ (2.0 eq) in dry THF.
-
Purify via column chromatography to isolate the target compound (Yield: 63%).
Optimization and Characterization Data
Table 1: Summary of Key Reaction Conditions and Yields
Table 2: Spectroscopic Data for Final Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO- d₆) | δ 8.45 (s, 1H, pyrimidine-H), 7.82 (d, 1H, furan-H), 6.45 (m, 2H, allyl-H), 3.85 (s, 3H, OCH₃) |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S) |
| MS (ESI) | m/z 507.2 [M+H]⁺ |
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
